An In-depth Technical Guide to 8-Fluoroquinoline-3-carboxylic Acid: A Key Intermediate in Medicinal Chemistry
An In-depth Technical Guide to 8-Fluoroquinoline-3-carboxylic Acid: A Key Intermediate in Medicinal Chemistry
Introduction: The Significance of the Fluoroquinolone Scaffold
The quinolone core is a privileged scaffold in medicinal chemistry, forming the basis of a significant class of synthetic antibacterial agents. The introduction of a fluorine atom into the quinoline ring system, creating fluoroquinolones, marked a pivotal moment in the development of potent, broad-spectrum antibiotics.[1] These compounds exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2] Beyond their established role in combating bacterial infections, research has expanded to explore the potential of fluoroquinolone derivatives as anticancer, antiviral, and antifungal agents.[2][3] This guide will provide a detailed technical overview of 8-Fluoroquinoline-3-carboxylic acid , a key building block in the synthesis of novel therapeutic agents. While the user initially inquired about the 5-carboxylic acid isomer, that specific compound is not well-documented in publicly available scientific literature. Therefore, this guide will focus on the well-characterized and commercially available 3-carboxylic acid isomer (CAS No. 71082-53-6) to provide a comprehensive and scientifically robust resource for researchers.[4]
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular architecture and physicochemical properties of 8-Fluoroquinoline-3-carboxylic acid is fundamental to its application in drug design and synthesis.
Molecular Structure
The molecular structure of 8-Fluoroquinoline-3-carboxylic acid is characterized by a quinoline bicyclic system with a fluorine atom at the 8th position and a carboxylic acid group at the 3rd position.
Caption: 2D Molecular Structure of 8-Fluoroquinoline-3-carboxylic acid.
Physicochemical Data
A summary of the key physicochemical properties of 8-Fluoroquinoline-3-carboxylic acid is presented in the table below. These parameters are crucial for predicting its behavior in various solvent systems and its potential for oral absorption and membrane permeability.
| Property | Value | Source |
| CAS Number | 71082-53-6 | [4] |
| Molecular Formula | C₁₀H₆FNO₂ | |
| Molecular Weight | 191.16 g/mol | |
| Appearance | Off-white solid | [4] |
| Boiling Point (Predicted) | 352.1 ± 27.0 °C | [4] |
| Density (Predicted) | 1.431 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 3.28 ± 0.30 | [4] |
Synthesis of 8-Fluoroquinoline-3-carboxylic Acid
The synthesis of quinoline-3-carboxylic acids often follows established synthetic routes, with the Gould-Jacobs reaction being a cornerstone methodology. This reaction provides a versatile approach to constructing the quinoline core from substituted anilines.
General Synthetic Approach: The Gould-Jacobs Reaction
The Gould-Jacobs reaction involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to form the 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis yields the desired quinoline-3-carboxylic acid.
Caption: Generalized Gould-Jacobs synthesis workflow.
Exemplary Laboratory-Scale Synthesis Protocol
This protocol outlines a typical procedure for the synthesis of a quinoline-3-carboxylic acid derivative, which can be adapted for 8-Fluoroquinoline-3-carboxylic acid.
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine one equivalent of 2-fluoroaniline and a slight excess (1.1 equivalents) of diethyl ethoxymethylenemalonate.
-
Heat the mixture at 100-120 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The intermediate anilinomethylenemalonate may crystallize upon cooling or can be used directly in the next step.
Step 2: Thermal Cyclization
-
The crude anilinomethylenemalonate is added to a high-boiling point solvent such as diphenyl ether.
-
The mixture is heated to approximately 250 °C for 30-60 minutes to induce cyclization.
-
After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.
-
The precipitate is collected by filtration and washed with the non-polar solvent to remove the high-boiling point solvent.
Step 3: Hydrolysis
-
The crude ester is suspended in a solution of sodium hydroxide (e.g., 10% aqueous solution).
-
The mixture is heated to reflux for 1-2 hours until the ester is fully hydrolyzed.
-
The solution is cooled and then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
-
The precipitated 8-Fluoroquinoline-3-carboxylic acid is collected by filtration, washed with water, and dried.[5]
Biological Activity and Applications in Drug Discovery
The strategic placement of the fluorine atom at the 8-position of the quinoline ring can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds.
Antimicrobial Potential
As a fluoroquinolone derivative, 8-Fluoroquinoline-3-carboxylic acid is a precursor for compounds with potential antibacterial activity. The core structure is essential for targeting bacterial DNA gyrase and topoisomerase IV.[6] Further derivatization, particularly at the 7-position, is a common strategy to enhance the antibacterial spectrum and potency.
Anticancer and Antiviral Exploration
Recent research has highlighted the potential of quinoline derivatives beyond their antibacterial applications.[7] The ability of some quinolones to inhibit eukaryotic topoisomerases has led to their investigation as anticancer agents.[3] Furthermore, certain quinoline-based compounds have demonstrated antiviral activity, inhibiting viral replication processes.[7] 8-Fluoroquinoline-3-carboxylic acid serves as a valuable starting material for the synthesis of novel derivatives for screening in these therapeutic areas.
Caption: Potential therapeutic applications of 8-Fluoroquinoline-3-carboxylic acid derivatives.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be observed when handling 8-Fluoroquinoline-3-carboxylic acid.
-
Hazard Statements: Based on data for the isomeric 8-Fluoroquinoline-2-carboxylic acid, it is prudent to handle this compound with care. Potential hazards include being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.[9]
Conclusion
8-Fluoroquinoline-3-carboxylic acid is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its strategic fluorination and carboxylic acid functionality provide a platform for the synthesis of a wide array of derivatives with potential therapeutic applications, ranging from novel antibiotics to anticancer and antiviral agents. A comprehensive understanding of its synthesis, properties, and biological potential, as outlined in this guide, is essential for harnessing its full capabilities in the development of next-generation therapeutics.
References
-
Lead Sciences. (n.d.). 5-Fluoroquinoline-8-carboxylic acid. Retrieved January 26, 2026, from [Link]
-
Al-Trawneh, A., & Taha, M. O. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1658. [Link]
-
PubChem. (n.d.). 8-Fluoroquinoline-2-carboxylic acid. Retrieved January 26, 2026, from [Link]
-
QuimicaOrganica.org. (n.d.). Síntesis de Fluoroquinolonas. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Pseudomonas aeruginosa. Retrieved January 26, 2026, from [Link]
-
El-Sayed, M. A. A., & Al-Rashood, S. T. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
-
MySkinRecipes. (n.d.). 3-Fluoroquinoline-8-carboxylic acid. Retrieved January 26, 2026, from [Link]
-
Al-Hiari, Y. M., et al. (2018). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 23(11), 2975. [Link]
-
Vangala, V. R., et al. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 22(5), 3239–3251. [Link]
-
Chemchart. (n.d.). 8-Fluoroquinoline-2-carboxylic acid. Retrieved January 26, 2026, from [Link]
-
G. Lesher, et al. (2021). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Pathogens, 10(7), 884. [Link]
-
El-Sayed, M. A. A., & Al-Rashood, S. T. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
-
Foroumadi, A., & Emami, S. (2011). Nonclassical Biological Activities of Quinolone Derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 52-72. [Link]
-
Pham, T. D. M., Ziora, Z. M., & Blaskovich, M. A. T. (2019). Quinolone antibiotics. MedChemComm, 10(10), 1719–1739. [Link]
Sources
- 1. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. 8-FLUOROQUINOLINE-3-CARBOXYLIC ACID | 71082-53-6 [chemicalbook.com]
- 5. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 6. 3-Fluoroquinoline-8-carboxylic acid [myskinrecipes.com]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Fluoroquinoline-2-carboxylic acid | C10H6FNO2 | CID 28063305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Fluoroquinoline-8-carboxylic acid - Lead Sciences [lead-sciences.com]
